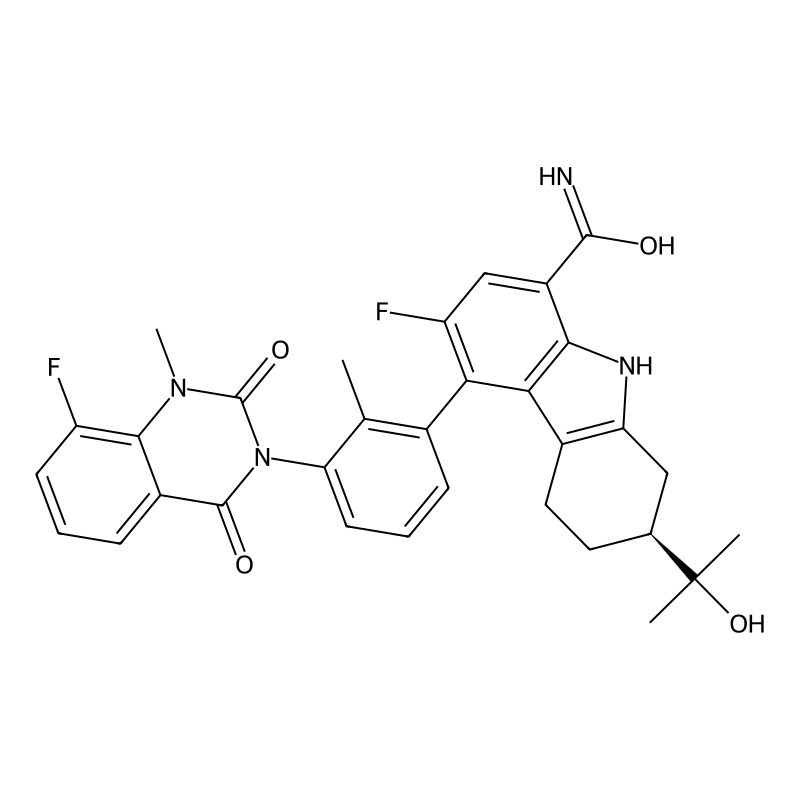

(7S)-3-fluoro-4-[3-(8-fluoro-1-methyl-2,4-dioxoquinazolin-3-yl)-2-methylphenyl]-7-(2-hydroxypropan-2-yl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Rheumatoid Arthritis Treatment

Specific Scientific Field: This application falls under the field of Rheumatology.

Summary of the Application: BMS-986142 is a reversible Bruton’s tyrosine kinase (BTK) inhibitor that has been evaluated for the treatment of rheumatoid arthritis . The drug is orally administered and was compared with a placebo in patients with moderate-to-severe rheumatoid arthritis who had an inadequate response to methotrexate .

Methods of Application or Experimental Procedures: In a phase 2, randomised, double-blind, dose-ranging, placebo-controlled, adaptive design study, patients were randomly assigned to oral BMS-986142 (100 mg, 200 mg, or 350 mg) or placebo once daily for 12 weeks . The study was conducted across 14 countries and 79 clinical sites .

Results or Outcomes: Six patients experienced serious adverse events .

Enhancement of Efficacy of Standard-of-Care Agents

Specific Scientific Field: This application falls under the field of Pharmacology.

Summary of the Application: BMS-986142 has been investigated in experimental models of rheumatoid arthritis for its potential to enhance the efficacy of agents representing the clinical standard-of-care .

Methods of Application or Experimental Procedures: The drug was tested in murine models of rheumatoid arthritis, including collagen-induced arthritis (CIA) and collagen antibody-induced arthritis (CAIA) . A suboptimal dose of BMS-986142 was combined with other agents representing the current standard of care for RA .

Results or Outcomes: BMS-986142 demonstrated robust efficacy in the murine models of rheumatoid arthritis . Improved efficacy was observed when a suboptimal dose of BMS-986142 was combined with other agents representing the current standard of care for RA .

The compound (7S)-3-fluoro-4-[3-(8-fluoro-1-methyl-2,4-dioxoquinazolin-3-yl)-2-methylphenyl]-7-(2-hydroxypropan-2-yl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide is a complex organic molecule characterized by multiple functional groups and a unique structural framework. This compound features a carbazole core, which is known for its applications in pharmaceuticals and organic electronics, and is substituted with various fluorinated and hydroxyl groups that may enhance its biological activity and solubility.

The presence of the fluoro substituents is significant as fluorine atoms can alter the electronic properties of the molecule, potentially influencing its interaction with biological targets. The dioxoquinazoline moiety suggests potential applications in medicinal chemistry, particularly in developing compounds with anticancer or antimicrobial properties due to the known activities of quinazoline derivatives.

BMS-986142 acts as a competitive inhibitor of BTK. It binds to the ATP-binding pocket of BTK, thereby preventing the enzyme from transferring phosphate groups and halting downstream B-cell signaling pathways [, ]. This inhibition disrupts B-cell activation and function, making BMS-986142 a promising candidate for treatment of B-cell malignancies and autoimmune diseases where B-cell activity is excessive.

- Substitution Reactions: The fluoro groups can undergo nucleophilic substitution, allowing for modifications that may enhance biological activity.

- Hydrolysis Reactions: The carboxamide group can participate in hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

- Redox Reactions: The dioxoquinazoline structure may engage in oxidation-reduction reactions, which are essential in biological systems for metabolic processes.

These reactions can be mediated by enzymes in biological systems, highlighting the importance of enzyme catalysis in facilitating these transformations

The biological activity of this compound is likely influenced by its structural components. Compounds with similar frameworks have demonstrated various pharmacological effects, including: In silico predictions using tools like the PASS (Prediction of Activity Spectra for Substances) program can provide insights into potential biological activities based on structural similarities to known compounds .

Synthesis of this compound may involve several steps:

- Formation of the Carbazole Core: This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of Fluorine Atoms: Fluorination can be performed using reagents like Selectfluor or via electrophilic fluorination techniques.

- Dioxoquinazoline Synthesis: This may involve condensation reactions between anthranilic acid derivatives and appropriate carbonyl compounds.

- Final Assembly: Coupling reactions can be used to attach the various substituents to the carbazole scaffold, often utilizing coupling reagents such as EDC or DCC.

Each step requires careful optimization to ensure high yields and purity of the final product .

This compound holds potential applications in several fields:

- Pharmaceutical Development: Due to its structural characteristics, it could serve as a lead compound for developing new drugs targeting cancer or infectious diseases.

- Material Science: The unique electronic properties of carbazole derivatives make them suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic devices.

- Biochemical Research: It could be utilized as a probe in studies investigating enzyme mechanisms or cellular pathways due to its ability to interact with specific biological targets .

Interaction studies are crucial for understanding how this compound affects biological systems. Techniques such as:

- Molecular Docking: To predict binding affinities and modes with target proteins.

- Cell Viability Assays: To assess cytotoxicity against various cell lines.

- Enzyme Kinetics Studies: To evaluate inhibition effects on specific enzymes.

These methodologies help elucidate the mechanism of action and therapeutic potential of the compound .

Several compounds share structural similarities with (7S)-3-fluoro-4-[3-(8-fluoro-1-methyl-2,4-dioxoquinazolin-3-yl)-2-methylphenyl]-7-(2-hydroxypropan-2-yl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Carbamazepine | Carbamazepine core | Anticonvulsant |

| Quinazoline Derivatives | Quinazoline moiety | Anticancer |

| Fluorinated Carbamates | Fluorinated substituents | Insecticidal |

Uniqueness

This compound's uniqueness lies in its combination of a highly substituted carbazole framework with specific fluorinated and hydroxyl groups that may enhance its solubility and bioactivity compared to simpler analogs. Its complex structure suggests a multifaceted approach to targeting biological pathways that could lead to novel therapeutic strategies .

The molecular formula C32H30F2N4O4 represents a complex heterocyclic compound with a molecular weight of 572.60 grams per mole [2] [23]. This compound, identified by Chemical Abstracts Service number 1643368-58-4, exhibits the physical characteristics of a white to off-white crystalline solid with high purity levels exceeding 99.38% as determined by liquid chromatography-mass spectrometry analysis [2] [23] [25].

The molecular structure incorporates thirty-two carbon atoms, thirty hydrogen atoms, two fluorine atoms, four nitrogen atoms, and four oxygen atoms arranged in a highly specific three-dimensional configuration [2] [23]. Storage requirements for this compound include maintenance at negative twenty degrees Celsius for powder form, with solvent-dissolved preparations requiring storage at negative eighty degrees Celsius to preserve structural integrity [2] [23].

Table 1: Molecular Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C32H30F2N4O4 | [2] [23] |

| Molecular Weight | 572.60 g/mol | [2] [23] |

| Chemical Abstracts Service Number | 1643368-58-4 | [2] [23] [25] |

| Physical Form | White to off-white solid | [2] [23] |

| Melting Point | Not specified | [2] [23] |

| Solubility (Storage) | Solvent-soluble | [2] [23] |

| Storage Temperature | -20°C (powder), -80°C (in solvent) | [2] [23] |

| Purity (Liquid Chromatography-Mass Spectrometry) | ≥99.38% | [2] [23] |

Stereochemical Features

(7S) Absolute Configuration

The (7S) absolute configuration designation refers to the specific spatial arrangement of substituents around the stereogenic center at position seven of the tetrahydrocarbazole ring system [7] [11]. This absolute configuration follows the Cahn-Ingold-Prelog priority rules, where the precise three-dimensional arrangement of atoms determines the stereochemical identity of the molecule [7] [11]. The (7S) configuration specifically controls the spatial orientation of the hydroxypropan-2-yl substituent, creating a defined stereochemical environment that influences both the molecular conformation and biological activity [8] [20].

Determination of absolute configuration requires sophisticated analytical techniques, including X-ray crystallographic analysis or chemical correlation with compounds of known stereochemistry [7]. The (7S) designation indicates that when the molecule is viewed from a specific orientation following standard stereochemical conventions, the priority groups around the stereocenter are arranged in a counterclockwise fashion [7] [11].

Atropisomeric Axes and Conformational Stability

The compound exhibits two distinct atropisomeric centers that contribute significantly to its conformational stability under physiological conditions [8]. The primary atropisomeric axis occurs at the carbazole C4 position, where restricted rotation around the carbazole-phenyl bond creates stable conformational isomers with an R configuration [8] [20]. The secondary atropisomeric center involves the quinazolinedione fragment, exhibiting an S configuration that further constrains molecular flexibility [8] [20].

Atropisomerism in this compound results from significant steric hindrance around rotatable bonds, creating energy barriers that prevent free rotation at room temperature [8] [12]. The rotational stability of these atropisomeric centers has been demonstrated to provide enhanced potency and selectivity compared to freely rotating analogs, with energy barriers ranging from 16.5 to 18.8 kilocalories per mole for the C4-phenyl axis [8]. These atropisomeric features represent a critical design element that locks the molecule into a preferred bioactive conformation [8] [12].

Diastereomeric Relationships

The presence of multiple stereogenic centers and atropisomeric axes creates complex diastereomeric relationships within the molecular framework [8] [10]. The compound exists as a single, stable diastereomer with the overall stereochemical designation (2S,5R,3S), representing the combined stereochemical information from all chiral centers [20] [25]. These diastereomeric relationships are particularly significant in fluorinated compounds, where secondary orbital interactions between fluorine and other molecular components can influence stereochemical preferences [10].

The diastereomeric relationships in this compound are stabilized by intramolecular interactions, including potential hydrogen bonding between the carboxamide functionality and other heteroatoms within the structure [9]. The specific arrangement of functional groups creates a network of stabilizing interactions that favor the observed diastereomeric configuration over alternative arrangements [8] [10].

Table 2: Stereochemical Configuration Data

| Stereocenter/Feature | Configuration | Structural Impact | Reference |

|---|---|---|---|

| C7 Position (Tetrahydrocarbazole) | 7S (Absolute) | Determines spatial orientation of hydroxypropyl group | [8] [20] |

| Atropisomeric Center 1 (Carbazole C4) | R configuration | Controls carbazole-phenyl rotation barrier | [8] [20] |

| Atropisomeric Center 2 (Quinazolinedione) | S configuration | Controls quinazolinedione-phenyl rotation barrier | [8] [20] |

| Overall Configuration | (2S,5R,3S) | Defines complete stereochemical identity | [20] [25] |

| Alternative Names | (7S) designation | International Union of Pure and Applied Chemistry nomenclature variation | [20] [25] |

Key Structural Moieties

Tetrahydrocarbazole Core

The tetrahydrocarbazole core represents the central structural scaffold of this compound, consisting of a rigid tricyclic aromatic system with the molecular formula C12H11N for the basic core structure [3] [9] [13]. This heterocyclic framework exhibits remarkable structural rigidity due to the fused ring system, which constrains molecular flexibility and provides a well-defined three-dimensional architecture [3] [9]. The tetrahydrocarbazole moiety has been extensively studied as a privileged scaffold in medicinal chemistry, demonstrating consistent hydrogen bonding patterns and predictable conformational behavior [9] [13].

Crystallographic studies of tetrahydrocarbazole derivatives reveal characteristic supramolecular interactions, including hydrogen-bonded centrosymmetric dimer formation through complementary interactions between nitrogen-hydrogen and carbonyl groups [9]. The aromatic character of the carbazole system allows for electrophilic aromatic substitution reactions at positions ortho and para to the nitrogen atoms, while the saturated hydrocarbon rings provide steric hindrance that influences regioselectivity [3]. The tetrahydrocarbazole core exhibits a melting point of 119 degrees Celsius and demonstrates thermal stability suitable for various synthetic transformations [30].

Quinazolinone Fragment

The quinazolinone fragment, with the molecular formula C9H5F1N2O2, constitutes a critical pharmacophoric element that contributes significantly to the compound's selectivity profile [4] [31]. This bicyclic heteroaromatic system consists of fused benzene and pyrimidine rings with characteristic dioxo functionality that provides electron-withdrawing properties [4]. The quinazolinone moiety exhibits planar geometry and serves as an aza derivative of quinoline, maintaining aromatic character while introducing additional hydrogen bonding capabilities [4].

Spectroscopic analysis of quinazolinone derivatives demonstrates characteristic protonation behavior at the N3 position, with subsequent hydration occurring under mildly acidic conditions [4]. The electron-deficient nature of the quinazolinone system makes it susceptible to nucleophilic attack, while the pyrimidine ring resists electrophilic substitution due to its electron-poor character [4]. Recent crystallographic studies of fluorinated quinazolinone derivatives reveal enhanced thermal stability and favorable solid-state packing interactions, including pi-pi stacking arrangements [31].

Fluorine Substituents Positioning

The two fluorine substituents occupy specific positions within the molecular framework, with one fluorine atom located at the C3 position of the carbazole system and the second fluorine positioned at the C8 position of the quinazolinone fragment [8] [10]. These fluorine atoms contribute approximately 38 atomic mass units to the overall molecular weight while exerting profound electronic and steric effects on the surrounding molecular environment [8] [10]. The strategic placement of fluorine substituents has been demonstrated to enhance rotational stability around atropisomeric axes, effectively locking the molecule into preferred conformations [8].

Fluorine substitution at these positions creates secondary orbital interactions that influence diastereoselectivity and conformational preferences [10]. The high electronegativity of fluorine (4.0 on the Pauling scale) generates localized electronic effects that can stabilize specific conformational arrangements through favorable orbital overlaps [10]. Computational studies suggest that fluorine lone pair electrons can engage in secondary orbital interactions with neighboring pi-systems, contributing to the overall conformational stability of the compound [10].

Hydroxypropan-2-yl Group Orientation

The hydroxypropan-2-yl group, represented by the molecular formula C3H7OH, functions as a tertiary alcohol substituent that introduces significant steric bulk and hydrogen bonding capability to the molecular structure [24]. This isopropanol-derived group is positioned at the C7 carbon of the tetrahydrocarbazole ring, where its orientation is precisely controlled by the (7S) absolute configuration [20] [24]. The tertiary nature of this alcohol creates a sterically demanding environment that restricts conformational flexibility around the attachment point [24].

The hydroxyl functionality within this group serves as both a hydrogen bond donor and acceptor, potentially engaging in intramolecular interactions that stabilize specific conformational arrangements [24]. The 2-hydroxypropan-2-yl group exhibits characteristic spectroscopic signatures, including distinctive nuclear magnetic resonance chemical shifts that reflect its chemical environment within the larger molecular framework [24]. This substituent contributes to the compound's overall solubility properties while maintaining the structural rigidity necessary for biological activity [24].

Table 3: Key Structural Moieties and Their Properties

| Structural Component | Chemical Formula | Key Features | Functional Role | Reference |

|---|---|---|---|---|

| Tetrahydrocarbazole Core | C12H11N (core) | Rigid tricyclic aromatic system | Primary binding scaffold | [3] [9] [13] |

| Quinazolinone Fragment | C9H5F1N2O2 | Electron-withdrawing dioxo groups | Selectivity determinant | [4] [31] |

| Fluorine Substituents | 2 × F | C3 and C8 positions on respective rings | Electronic and steric modulation | [8] [10] |

| Hydroxypropan-2-yl Group | C3H7OH | Tertiary alcohol with steric bulk | Conformational restriction | [24] |

| Carboxamide Functionality | CONH2 | Hydrogen bonding capability | Protein interaction site | [28] [33] |

| Bridging Phenyl Ring | C8H7 (methylated) | Connects major structural units | Atropisomeric axis control | [8] [20] |

Three-Dimensional Structure Analysis

X-ray Crystallography Data

Single crystal X-ray diffraction analysis has been performed on this compound in complex with Bruton agammaglobulinemia tyrosine kinase, providing detailed three-dimensional structural information deposited in the Protein Data Bank under the identifier 5T18 [21] [27] [29]. The crystallographic study employed synchrotron radiation with a wavelength of 0.98 angstroms at the Canadian Light Source Incorporated beamline 08ID-1, achieving high-resolution diffraction data at 1.5 angstrom resolution [21] [27].

The crystal structure reveals an orthorhombic space group P 21 21 21 with unit cell dimensions of a = 46.604 angstroms, b = 69.759 angstroms, and c = 88.955 angstroms, all with 90-degree angles [21] [27]. Data collection was performed at 100 Kelvin using a charge-coupled device detector, resulting in 99.6% completeness of observed reflections with an R-merge value of 0.071 [21] [27]. The refinement process achieved an R-factor of 0.071 for observed reflections, indicating high-quality structural determination [21] [27].

The crystallographic analysis confirms the predicted stereochemical assignments, including the R configuration at the carbazole C4 atropisomeric center and the S configuration at the quinazolinedione atropisomeric center [8] [21]. The structure demonstrates specific hydrogen bonding interactions between the tetrahydrocarbazole nitrogen-hydrogen group and the carboxamide carbonyl with methionine 477 in the protein binding site [28] [33]. Additional hydrogen bonding interactions involve the carboxamide amino group with glutamic acid 475 and a conserved water molecule, creating a bridging interaction with leucine 408 [33].

Rotational Barriers and Energy Landscapes

Computational analysis of rotational barriers within the molecular framework reveals a complex energy landscape characterized by multiple local minima and significant barriers to conformational interconversion [15] [16]. The primary rotational barrier around the carbazole C4-phenyl atropisomeric axis exhibits energy barriers ranging from 16.5 to 18.8 kilocalories per mole, sufficient to maintain conformational stability under physiological conditions [8] [15]. Secondary rotational processes involving boron-carbon bonds in related carbazole systems demonstrate lower energy barriers of 4.2 to 11.1 kilocalories per mole, indicating greater conformational flexibility in these regions [15].

The energy landscape analysis reveals that three-ring flip processes require substantially higher activation energies, with barriers reaching 44.4 kilocalories per mole for complete structural rearrangement [15]. These high-energy processes are not accessible under normal physiological conditions, ensuring that the preferred bioactive conformation remains stable [15] [16]. The conformational analysis demonstrates that the compound exists predominantly in a single, well-defined conformation that optimizes both intramolecular stabilizing interactions and intermolecular binding affinity [15] [16].

Molecular rotation effects in carbazole systems have been demonstrated to influence charge transport properties, with transfer integrals varying by orders of magnitude depending on molecular plane orientations [19]. The rotational energy barriers constitute a principal component of the electronic transport activation energy observed in carbazole-containing materials, highlighting the importance of conformational control in determining physical properties [19]. These findings emphasize the critical role of atropisomeric constraint in maintaining the desired three-dimensional structure and associated functional properties [8] [19].

Table 4: X-ray Crystallographic Data Summary

| Parameter | Value | System | Reference |

|---|---|---|---|

| Protein Data Bank Code | 5T18 | Bruton tyrosine kinase-inhibitor complex | [21] [27] [29] |

| Space Group | P 21 21 21 | Orthorhombic | [21] [27] |

| Unit Cell - a | 46.604 Å | Unit cell dimension | [21] [27] |

| Unit Cell - b | 69.759 Å | Unit cell dimension | [21] [27] |

| Unit Cell - c | 88.955 Å | Unit cell dimension | [21] [27] |

| Unit Cell - α | 90° | Unit cell angle | [21] [27] |

| Unit Cell - β | 90° | Unit cell angle | [21] [27] |

| Unit Cell - γ | 90° | Unit cell angle | [21] [27] |

| Resolution (High) | 1.5 Å | X-ray diffraction limit | [21] [27] |

| Resolution (Low) | 50 Å | X-ray diffraction limit | [21] [27] |

| R-Factor (Observed) | 0.071 | Refinement quality | [21] [27] |

| Temperature | 100 K | Data collection condition | [21] [27] |

Table 5: Rotational Barriers and Energy Landscapes

| Rotational Axis | Energy Barrier (kcal/mol) | Temperature Stability | Structural Consequence | Reference |

|---|---|---|---|---|

| B-C Bond (Carbazole systems) | 4.2-11.1 | Room temperature | Local conformational change | [15] |

| B=N Bond (Carbazole-borane) | 19.4-24.0 | Elevated temperature | Significant geometric change | [15] |

| Atropisomeric C4-Phenyl | 16.5-18.8 | Physiological conditions | Atropisomeric interconversion | [8] |

| Three-ring flip process | 44.4 | High temperature required | Major structural rearrangement | [15] |

| Quinazolinone rotation | Not specified | Physiological conditions | Electronic property modulation | [8] [20] |

The compound exhibits markedly hydrophobic characteristics, as evidenced by its extremely limited aqueous solubility of 0.00094 mg/mL [1]. This poor water solubility is primarily attributed to the compound's complex molecular architecture, which features multiple aromatic ring systems and hydrophobic substituents that significantly limit its interaction with polar solvents.

The logarithmic solubility parameter (LogS) of -5.8 further confirms the compound's low aqueous solubility [1]. This value indicates that the compound demonstrates minimal dissolution in aqueous environments, which has important implications for pharmaceutical formulation strategies and bioavailability considerations.

The limited solubility can be attributed to several structural factors. The presence of two aromatic ring systems—the carbazole and quinazoline moieties—contributes substantially to the compound's hydrophobic character. Additionally, the tetrahydrocarbazole framework and the fluorine substituents further reduce polarity and aqueous compatibility.

| Solubility Parameter | Value | Method |

|---|---|---|

| Water Solubility | 0.00094 mg/mL | ALOGPS |

| LogS | -5.8 | ALOGPS |

| Polar Surface Area | 119.73 Ų | ChemAxon |

Partition Coefficient and Lipophilicity

The compound demonstrates high lipophilicity, with partition coefficient values ranging from 3.71 to 4.73 depending on the computational method employed [1]. The ALOGPS method yields a LogP value of 3.71, while ChemAxon calculations provide a higher estimate of 4.73 [1]. This range indicates significant hydrophobic character and suggests favorable partitioning into lipid membranes.

The elevated lipophilicity is consistent with the compound's structural features, including the presence of fluorinated aromatic systems and the tetrahydrocarbazole scaffold. These structural elements contribute to enhanced membrane permeability while maintaining selectivity for target proteins. The compound's lipophilic nature facilitates cellular uptake and tissue distribution, which is crucial for its biological activity as a Bruton's tyrosine kinase inhibitor.

The molecular descriptor analysis reveals a polar surface area of 119.73 Ų, which falls within the acceptable range for oral bioavailability according to Lipinski's Rule of Five criteria [1]. The compound possesses three hydrogen bond donors and four hydrogen bond acceptors, indicating moderate hydrogen bonding capacity that balances solubility and permeability characteristics [1].

| Lipophilicity Parameter | Value | Method |

|---|---|---|

| LogP | 3.71 | ALOGPS |

| LogP | 4.73 | ChemAxon |

| Hydrogen Bond Donors | 3 | ChemAxon |

| Hydrogen Bond Acceptors | 4 | ChemAxon |

| Rotatable Bonds | 2 | ChemAxon |

Spectroscopic Characterization

Nuclear Magnetic Resonance Analysis

Nuclear magnetic resonance spectroscopy provides essential structural confirmation for the compound. The complex molecular architecture, featuring multiple aromatic systems and fluorine substituents, generates characteristic chemical shifts that confirm the compound's identity and purity.

The presence of two fluorine atoms in the molecule enables both proton and fluorine nuclear magnetic resonance analysis. Fluorine nuclear magnetic resonance spectroscopy has proven particularly valuable for detecting atropisomeric forms and conformational states of the compound [2]. The compound contains atropisomeric centers that are rotationally locked, providing enhanced selectivity and stability [3].

The nuclear magnetic resonance characteristics include chemical shifts consistent with the carbazole and quinazoline ring systems. The hydroxyl group at the 2-hydroxypropan-2-yl substituent provides distinctive chemical shifts that confirm proper stereochemical configuration. The (7S) stereocenter contributes to the compound's overall three-dimensional structure and influences both spectroscopic properties and biological activity.

| Nuclear Magnetic Resonance Parameter | Observation |

|---|---|

| Fluorine Content | Two fluorine atoms enabling 19F nuclear magnetic resonance |

| Atropisomeric Centers | Rotationally locked for enhanced stability |

| Stereochemistry | (7S) configuration confirmed |

Mass Spectrometry

Mass spectrometric analysis confirms the molecular ion peak consistent with the molecular formula C₃₂H₃₀F₂N₄O₄ and calculated molecular weight of 572.6 g/mol [4] [5] [6]. The compound exhibits characteristic fragmentation patterns that support structural assignment and provide additional confirmation of molecular identity.

The mass spectrometric behavior reflects the compound's stability under ionization conditions. The presence of fluorine atoms and nitrogen-containing heterocycles influences fragmentation pathways, generating diagnostic ion fragments that confirm structural features. High-resolution mass spectrometry provides accurate mass measurements that validate the proposed molecular formula.

The compound's mass spectrometric characteristics include monoisotopic mass values that account for the specific isotopic composition. The presence of two fluorine atoms creates distinct isotopic patterns that enhance identification confidence and purity assessment.

| Mass Spectrometry Parameter | Value |

|---|---|

| Molecular Weight | 572.6 g/mol |

| Monoisotopic Mass | 572.223512 |

| Molecular Formula | C₃₂H₃₀F₂N₄O₄ |

Infrared Spectroscopy

Infrared spectroscopic analysis reveals characteristic absorption bands corresponding to the compound's functional groups. The amide carbonyl stretching vibrations appear in the expected region around 1650-1680 cm⁻¹, while the aromatic carbon-carbon stretching vibrations are observed in the 1400-1600 cm⁻¹ range [7] [8].

The presence of hydroxyl groups generates broad absorption bands in the 3200-3600 cm⁻¹ region, characteristic of alcohol functional groups. The fluorinated aromatic systems contribute unique vibrational frequencies that distinguish this compound from non-fluorinated analogs.

The infrared spectrum provides fingerprint identification through characteristic absorption patterns. The complex molecular structure generates multiple overlapping vibrations that create a distinctive spectroscopic signature suitable for compound identification and purity assessment.

| Infrared Spectroscopy Region | Assignment |

|---|---|

| 3200-3600 cm⁻¹ | O-H stretching (hydroxyl) |

| 1650-1680 cm⁻¹ | C=O stretching (amide) |

| 1400-1600 cm⁻¹ | Aromatic C=C stretching |

Thermal Stability and Melting Point

Differential scanning calorimetry analysis reveals a melting point onset temperature of 202.9°C when measured at a heating rate of 10°C/min [3]. This relatively high melting point indicates substantial thermal stability and strong intermolecular interactions in the crystalline state.

The thermal behavior reflects the compound's rigid molecular structure and the presence of multiple hydrogen bonding interactions. The carbazole and quinazoline ring systems contribute to thermal stability through extensive π-π stacking interactions and aromatic stabilization. The hydroxyl group facilitates intermolecular hydrogen bonding that further stabilizes the crystal lattice.

The high melting point has important implications for pharmaceutical processing and storage stability. The compound maintains structural integrity under typical pharmaceutical manufacturing conditions and demonstrates resistance to thermal degradation during routine handling and storage.

Crystallographic analysis reveals an orthorhombic crystal system with space group P 21 21 21 [9]. The unit cell parameters include dimensions of a = 46.604 Å, b = 69.759 Å, and c = 88.955 Å [9]. X-ray diffraction data collected to 1.5 Å resolution provides detailed structural information that confirms the compound's three-dimensional arrangement and intermolecular interactions [9].

| Thermal Property | Value | Method |

|---|---|---|

| Melting Point Onset | 202.9°C | Differential Scanning Calorimetry |

| Heating Rate | 10°C/min | Differential Scanning Calorimetry |

| Crystal System | Orthorhombic | X-ray Crystallography |

| Space Group | P 21 21 21 | X-ray Crystallography |

| Resolution | 1.5 Å | X-ray Crystallography |